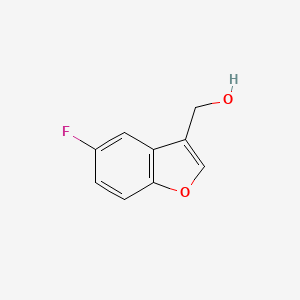
(5-Fluorobenzofuran-3-yl)methanol
Cat. No. B8798567
M. Wt: 166.15 g/mol
InChI Key: POIRAUHZMOVJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07368472B2
Procedure details


At a constant temperature of −60° C. dimethylsulfoxide (3.27 g, 41.8 mmol) in dichloromethane (10 mL) was added to a solution of oxalylchloride (2.65 g, 20.9 mmol) in dichloromethane (30 mL) and the solution was stirred for 15 minutes. 1-(5-Fluorobenzofuran-3-yl)methanol (3.16 g, 19.0 mmol) dissolved in dichloromethane (60 mL) was added dropwise at −60° C. The mixture was stirred for 20 minutes followed by addition of triethylamine (9.61 g, 0.095 mmol). After stirring for 10 minutes, the reaction mixture was allowed to heat to ambient temperature and stirred for additional 20 minutes. The organic fraction was washed successively with 50 mL portions of water, 1N aqueous HCl, saturated aqueous sodium bicarbonate and brine, then dried (MgSO4) and concentrated in vacuo to furnish crude title compound in quantitative yield as a beige crystalline solid. 1H NMR (CDCl3): 7.13 (dt, 1H); 7.50 (dd, 1H); 7.86 (dd, 1H); 8.30 (s, 1H); 10.15 (s, 1H).






Identifiers


|
REACTION_CXSMILES
|
CS(C)=O.C(Cl)(=O)C(Cl)=O.[F:11][C:12]1[CH:13]=[CH:14][C:15]2[O:19][CH:18]=[C:17]([CH2:20][OH:21])[C:16]=2[CH:22]=1.C(N(CC)CC)C>ClCCl>[F:11][C:12]1[CH:13]=[CH:14][C:15]2[O:19][CH:18]=[C:17]([CH:20]=[O:21])[C:16]=2[CH:22]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.27 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
2.65 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
3.16 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=CC2=C(C(=CO2)CO)C1
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
|
Name
|
|
|
Quantity
|
9.61 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise at −60° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 20 minutes
|
|
Duration
|
20 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 10 minutes
|
|
Duration
|
10 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for additional 20 minutes
|
|
Duration
|
20 min
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic fraction was washed successively with 50 mL portions of water, 1N aqueous HCl, saturated aqueous sodium bicarbonate and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=CC2=C(C(=CO2)C=O)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

